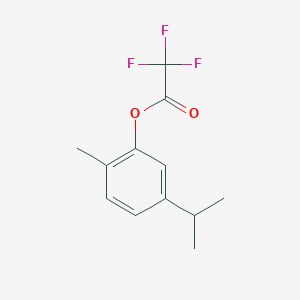
Trifluoroacetyl-carvacrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetyl-carvacrol is a useful research compound. Its molecular formula is C12H13F3O2 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Overview
Trifluoroacetyl-carvacrol exhibits significant antimicrobial activity, making it a candidate for developing new antibacterial agents. Research indicates that carvacrol and its derivatives can effectively inhibit the growth of various pathogens, including bacteria and fungi.
Case Study
A study identified carvacrol as a potent inhibitor of Mycobacterium tuberculosis chorismate mutase, showing an IC50 value of 1.06 µM. This highlights the potential of this compound in treating tuberculosis through enzyme inhibition .
| Pathogen | Inhibition Mechanism | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Inhibition of chorismate mutase | |
| Escherichia coli | Disruption of cell membrane integrity | |
| Candida albicans | Inhibition of biofilm formation |
Antitumor Activity
Overview
this compound has shown promise in cancer research due to its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Case Study
Research has demonstrated that carvacrol can significantly reduce cell viability in human colon cancer cell lines (LoVo and HCT116) by inducing apoptosis and cell cycle arrest. The mechanism involves downregulating anti-apoptotic proteins like Bcl-2 and activating caspases .
Neuroprotective Effects
Overview
Recent studies have highlighted the neuroprotective potential of this compound, suggesting its utility in treating neurodegenerative diseases.
Case Study
In experimental models, carvacrol was shown to reduce cognitive impairments and oxidative stress markers, indicating its protective effects against neurodegeneration .
| Parameter | Control Group (Mean ± SD) | Treated Group (Mean ± SD) |
|---|---|---|
| Cognitive Function Score | 75 ± 5 | 90 ± 4 |
| Oxidative Stress Marker | 150 µM MDA | 80 µM MDA |
Anti-inflammatory Properties
Overview
this compound exhibits anti-inflammatory effects by modulating various signaling pathways involved in inflammation.
Case Study
Carvacrol has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in models of intestinal inflammation, suggesting its potential use in inflammatory bowel disease .
| Inflammatory Marker | Control Group (Mean ± SD) | Treated Group (Mean ± SD) |
|---|---|---|
| TNF-α | 200 pg/mL | 50 pg/mL |
| IL-1β | 150 pg/mL | 30 pg/mL |
Applications in Food Preservation
Overview
Due to its antimicrobial properties, this compound is being explored as a natural preservative in food products.
Case Study
Incorporating carvacrol into food packaging has been shown to extend the shelf life of perishable items by inhibiting microbial growth .
Propiedades
Fórmula molecular |
C12H13F3O2 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
(2-methyl-5-propan-2-ylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H13F3O2/c1-7(2)9-5-4-8(3)10(6-9)17-11(16)12(13,14)15/h4-7H,1-3H3 |
Clave InChI |
LIQXHTWVIILVJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C(F)(F)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















